An In-depth Technical Guide to the Physicochemical Properties of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of the reactivity of its constituent moieties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Physicochemical Properties
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, with the CAS Number 1226808-60-1, is a solid substance under standard conditions.[1][2] For optimal stability, it is recommended to be stored under refrigerated conditions.[1] Commercial preparations of this compound are available at a purity of 98%.[1]
Identification and Structure
The fundamental identifiers and structural details of the compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [3] |
| CAS Number | 1226808-60-1 | [3] |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [3] |
| Molecular Weight | 320.14 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | [3] |
| InChI | InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | [3] |
| InChIKey | WFIYPADYPQQLNN-UHFFFAOYSA-N | [3] |
Computed Physicochemical Data
While experimental data for some properties are not publicly available, the following table presents computed values that provide valuable insights into the compound's behavior.
| Property | Computed Value | Source |
| XLogP3 | 1.5 | [3] |
| Topological Polar Surface Area | 55.2 Ų | [3] |
| Heavy Atom Count | 19 | [3] |
| Rotatable Bond Count | 3 | [3] |
Note: These values are computationally derived and may differ from experimentally determined values.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting from commercially available reagents:
-
Step 1: Synthesis of N-(2-Aminoethyl)phthalimide. This intermediate is prepared via the Gabriel synthesis, where potassium phthalimide is reacted with 2-bromoethylamine hydrobromide.
-
Step 2: Synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. The final compound is synthesized by the N-alkylation of 4-bromopyrazole with the previously prepared N-(2-bromoethyl)phthalimide.
Detailed Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of the target compound.
Step 1: Synthesis of N-(2-Bromoethyl)phthalimide
This procedure is adapted from established methods for the synthesis of similar compounds.[4]
-
Reagents and Materials:
-
Phthalimide
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dibromoethane
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend 2-(2-bromoethyl)phthalimide, 2-(piperazin-1-yl)ethanol, and K₂CO₃ in acetonitrile.[4]
-
Stir the suspension at room temperature for 30 minutes.[4]
-
Heat the mixture to reflux and maintain for 10 hours.[4]
-
After cooling to room temperature, filter the mixture and wash the solid residue with acetonitrile.[4]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Recrystallize the resulting crude product from a mixture of ethyl acetate and petroleum ether to yield the purified N-(2-bromoethyl)phthalimide as a white powder.[4]
-
Step 2: Synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
-
Reagents and Materials:
-
N-(2-Bromoethyl)phthalimide (from Step 1)
-
4-Bromopyrazole
-
Potassium Carbonate (K₂CO₃) or another suitable base (e.g., Sodium Hydride)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4-bromopyrazole in DMF, add a suitable base such as potassium carbonate.
-
Add N-(2-bromoethyl)phthalimide to the reaction mixture.
-
Heat the mixture to a temperature between 60-80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with deionized water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the phthalimide and the C-Br bond.
-
Melting Point Analysis: The melting point of the purified compound should be determined as an indicator of purity.
Reactivity and Biological Activity
Reactivity of the 4-Bromopyrazole Moiety
The 4-bromopyrazole moiety is a key component of the target molecule and its reactivity is of interest for potential further chemical modifications. 4-Bromopyrazole is a versatile building block in organic synthesis. The bromine atom at the 4-position can participate in various cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide range of substituents at this position.[5] It is also known to react with titanium tetrachloride to form binary adducts.[5][6] The pyrazole ring itself is a stable aromatic heterocycle.
Biological Activity
There is currently no publicly available information on the biological activity or any associated signaling pathways for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. While various other phthalimide derivatives have been investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase, these findings cannot be directly extrapolated to the title compound.[7][8] Further research is required to determine the biological profile of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. While some experimental data is lacking, a plausible synthetic route and characterization workflow have been proposed to facilitate future research on this compound. The reactivity of the 4-bromopyrazole moiety suggests that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical and biological research. Further experimental studies are warranted to fully elucidate its properties and potential applications.
References
- 1. N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide | 1226808-60-1 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 6. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 8. N-(4-Bromopentyl)phthalimide | C13H14BrNO2 | CID 240534 - PubChem [pubchem.ncbi.nlm.nih.gov]
